Oxiranemethanol acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanol acetate can be synthesized through the reaction of epichlorohydrin with acetic acid. The process involves the formation of an intermediate chlorohydrin, which is then converted to the epoxy compound through a ring-closure reaction. The reaction typically requires a catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to optimize yield and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of 2,3-epoxypropyl acetate often involves a two-step process. The first step is the acidolysis reaction, where epichlorohydrin reacts with acetic acid in the presence of a catalyst like tetramethylammonium chloride. This is followed by a ring-closure reaction, which is facilitated by an alkali treatment to form the epoxy group. The process is optimized to achieve high conversion rates and yields .
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol acetate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxy group under mild conditions.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiranemethanol acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and in the study of enzyme-catalyzed reactions.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of coatings, adhesives, and resins due to its reactive epoxy group .
Mechanism of Action
The mechanism of action of 2,3-epoxypropyl acetate involves the reactivity of its epoxy group. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Glycidyl methacrylate: Similar in structure but contains a methacrylate group instead of an acetate group.
Epichlorohydrin: A precursor to 2,3-epoxypropyl acetate, containing a chlorine atom instead of an acetate group.
Allyl acetate: Contains an allyl group instead of an epoxy group .
Uniqueness
Oxiranemethanol acetate is unique due to its combination of an epoxy group and an acetate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
oxiran-2-ylmethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXONPYJVWEAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980642 | |
Record name | (Oxiran-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10980642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6387-89-9 | |
Record name | 2-Oxiranemethanol, 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6387-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Oxiran-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10980642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-epoxypropyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCIDYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ58JDO4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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